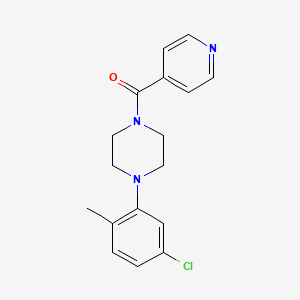
1-(5-chloro-2-methylphenyl)-4-isonicotinoylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-chloro-2-methylphenyl)-4-isonicotinoylpiperazine, also known as CM-156, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CM-156 is a piperazine-based compound that has been synthesized through a multistep process, and its unique chemical structure has been found to exhibit interesting biological properties, making it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of 1-(5-chloro-2-methylphenyl)-4-isonicotinoylpiperazine is not fully understood, but it is believed to act through multiple pathways. This compound has been found to inhibit the activity of several enzymes involved in inflammation and cancer progression, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). Furthermore, this compound has been found to inhibit the replication of viruses by interfering with viral entry, replication, and assembly.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and inhibits the activity of COX-2 and MMPs. Furthermore, this compound has been found to induce apoptosis in cancer cells and inhibit the replication of several viruses. In vivo studies have shown that this compound reduces inflammation and tumor growth in animal models.
Advantages and Limitations for Lab Experiments
1-(5-chloro-2-methylphenyl)-4-isonicotinoylpiperazine has several advantages for lab experiments, including its high purity and stability, which make it suitable for further research. Furthermore, this compound has been found to exhibit a range of biological activities, making it a promising candidate for drug development. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1-(5-chloro-2-methylphenyl)-4-isonicotinoylpiperazine. Further studies are needed to fully understand its mechanism of action and to investigate its potential therapeutic applications. Furthermore, studies are needed to optimize the synthesis of this compound and to investigate its toxicity and pharmacokinetics. Finally, preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound as a potential drug candidate.
Synthesis Methods
The synthesis of 1-(5-chloro-2-methylphenyl)-4-isonicotinoylpiperazine involves a multistep process, starting with the reaction of 5-chloro-2-methylphenylamine with ethyl 2-chloroacetate to form ethyl 2-(5-chloro-2-methylphenylamino)acetate. This intermediate is then reacted with sodium hydride and isonicotinic acid to form this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further research.
Scientific Research Applications
1-(5-chloro-2-methylphenyl)-4-isonicotinoylpiperazine has been found to exhibit a range of biological activities, making it a promising candidate for drug development. Several studies have investigated the potential therapeutic applications of this compound, including its anti-inflammatory, anti-tumor, and anti-viral properties. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines. Furthermore, this compound has been found to inhibit the replication of several viruses, including HIV and hepatitis B virus.
properties
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c1-13-2-3-15(18)12-16(13)20-8-10-21(11-9-20)17(22)14-4-6-19-7-5-14/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTBNZGSGXYVES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-N-{[(4-ethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5768658.png)
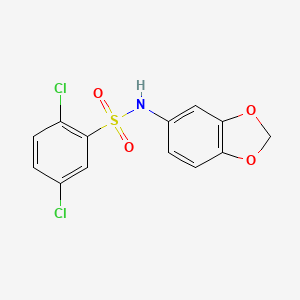
![N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5768668.png)
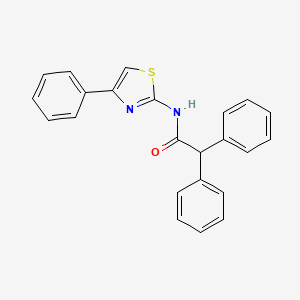

![3-(4-fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5768696.png)
![4-methoxy-3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B5768701.png)

![N-[4-(dimethylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5768718.png)
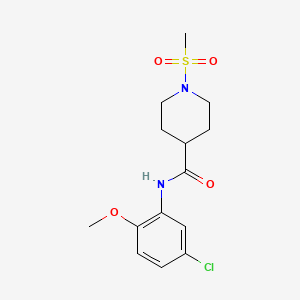
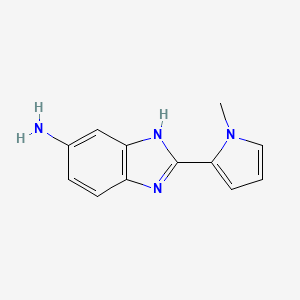
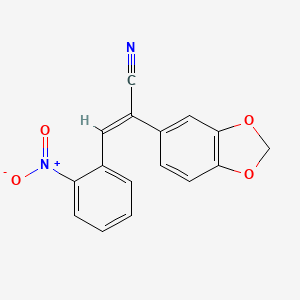
![ethyl 4-[(1-pyrrolidinylcarbonothioyl)amino]benzoate](/img/structure/B5768761.png)
![N-(2-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5768769.png)